N-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine
Description
N-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine is a complex organic compound featuring a pyrazole and pyridine moiety
Properties
IUPAC Name |
N-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N4/c1-11-8-12(2)23(22-11)15-7-6-14(10-21-15)9-20-13(3)17(4,5)16(18)19/h6-8,10,13,16,20H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXWCJMKCNBPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)CNC(C)C(C)(C)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine typically involves multiple steps:
Formation of the Pyrazole Moiety: The initial step involves the synthesis of 3,5-dimethylpyrazole through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.
Pyridine Derivative Synthesis: The next step is the preparation of the pyridine derivative, which can be achieved by reacting 3-chloromethylpyridine with the synthesized pyrazole in the presence of a base such as potassium carbonate.
Final Coupling Reaction: The final step involves the coupling of the pyridine-pyrazole intermediate with 4,4-difluoro-3,3-dimethylbutan-2-amine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
N-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce any reducible functional groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to the formation of amines or alcohols depending on the functional groups present.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine exerts its effects would depend on its specific target. Generally, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity by binding to the active site or allosteric sites. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
N-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine: can be compared with other pyrazole and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer specific biological activities not observed in simpler analogs. Its dual pyrazole-pyridine structure could enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
